4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile
Overview
Description
4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile is an organic compound that features an indole moiety linked to a benzonitrile group via a methylene bridge. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals . The presence of the formyl group on the indole ring and the nitrile group on the benzene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The formyl group can be introduced via Vilsmeier-Haack formylation, where the indole is treated with a formylating agent such as DMF and POCl3 .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by functional group modifications. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-[(3-carboxy-1H-indol-1-yl)methyl]benzonitrile.
Reduction: 4-[(3-formyl-1H-indol-1-yl)methyl]benzylamine.
Substitution: 4-[(3-bromo-1H-indol-1-yl)methyl]benzonitrile.
Scientific Research Applications
4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and DNA, leading to various biological effects. The formyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Similar structure but lacks the benzonitrile group.
4-[(3-formyl-1H-indol-1-yl)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Indole-3-acetonitrile: Similar structure but lacks the formyl group.
Uniqueness
4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile is unique due to the presence of both the formyl and nitrile groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
IUPAC Name |
4-[(3-formylindol-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c18-9-13-5-7-14(8-6-13)10-19-11-15(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRLOLMVFBYXQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327542 | |
Record name | 4-[(3-formylindol-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202440 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
340319-18-8 | |
Record name | 4-[(3-formylindol-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401327542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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